molecular formula C20H18N2O3S B5989041 ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B5989041
M. Wt: 366.4 g/mol
InChI Key: NFLMQPMEXDTBOA-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a quinoline moiety, a benzoate ester, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-mercaptoquinoline with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Properties

IUPAC Name

ethyl 4-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-25-20(24)15-7-10-16(11-8-15)21-18(23)13-26-19-12-9-14-5-3-4-6-17(14)22-19/h3-12H,2,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLMQPMEXDTBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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